Lupeolic acid

Descripción general

Descripción

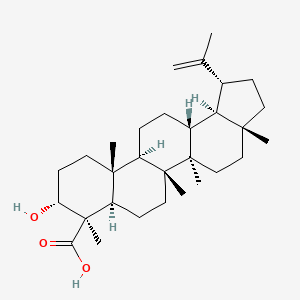

Lupeolic acid is a pentacyclic triterpenic acid predominantly found in the oleogum resins of various Boswellia species, such as Boswellia sacra and Boswellia carterii . This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities . This compound is structurally characterized by a lupane skeleton, which contributes to its unique biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lupeolic acid typically involves the extraction from natural sources, such as the oleogum resins of Boswellia species. The extraction process includes solvent extraction followed by chromatographic purification . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to isolate and quantify this compound from complex mixtures .

Industrial Production Methods: Industrial production of this compound is primarily based on the large-scale extraction from Boswellia resins. The process involves:

Harvesting: Collecting oleogum resins from Boswellia trees.

Extraction: Using solvents like ethanol or methanol to extract the triterpenic acids.

Purification: Employing techniques such as HPLC to purify this compound from other triterpenic acids.

Análisis De Reacciones Químicas

Types of Reactions: Lupeolic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form lupeol and other derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Substitution reactions involving this compound can lead to the formation of acetylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acetylation can be achieved using acetic anhydride in the presence of a catalyst.

Major Products:

Oxidation: Lupeol and other oxidized derivatives.

Reduction: Lupeolic alcohols.

Substitution: Acetyl-lupeolic acid.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Lupeolic acid exhibits a range of pharmacological effects, including:

- Anti-inflammatory Activity : Research indicates that this compound significantly inhibits the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. This property is particularly relevant in the context of inflammatory diseases and conditions where cytokine release plays a crucial role .

- Anticancer Effects : this compound has shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer. Studies reveal that it induces apoptosis and inhibits tumor growth in vivo, making it a candidate for cancer therapy .

- Antioxidant Activity : The compound also demonstrates antioxidant properties, which may help protect cells from oxidative stress and related damage .

2.1. Cancer Treatment

This compound's anticancer properties have been extensively studied. It has been shown to:

- Inhibit the proliferation of cancer cells.

- Induce apoptosis through various mechanisms, including the inhibition of NF-κB and AKT pathways .

- Exhibit synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy .

2.2. Inflammatory Disorders

Due to its anti-inflammatory properties, this compound is being investigated for use in treating conditions characterized by excessive inflammation, such as:

- Rheumatoid arthritis

- Inflammatory bowel disease

- Allergic conditions

The ability to modulate cytokine release positions this compound as a potential therapeutic agent in these disorders .

3.1. Frankincense Nutraceuticals

A comparative study on frankincense nutraceuticals highlighted the varying concentrations of boswellic and lupeolic acids across different products. The study found that higher concentrations correlated with greater inhibition of pro-inflammatory cytokines in peripheral blood mononuclear cells .

3.2. Cytotoxicity Against Breast Cancer Cells

In a study focused on triple-negative breast cancer, this compound was tested alongside various boswellic acids. Results indicated that this compound had significant cytotoxicity with an IC50 value of 6.6 µM against MDA-MB-231 cells, demonstrating its potential as an effective anticancer agent .

Data Table: Summary of this compound Applications

Mecanismo De Acción

The mechanism of action of lupeolic acid involves multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the activity of enzymes such as 5-lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators.

Anti-cancer: Induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Anti-microbial: Disrupts microbial cell membranes and inhibits the growth of pathogenic microorganisms.

Comparación Con Compuestos Similares

Boswellic acids: Found in the same oleogum resins and share similar anti-inflammatory properties.

Tirucallic acids: Another class of triterpenic acids with comparable biological activities.

Uniqueness of Lupeolic Acid:

Structural Features: The lupane skeleton of this compound distinguishes it from other triterpenic acids.

Biological Activities: Exhibits a broader spectrum of pharmacological activities compared to some other triterpenic acids.

Actividad Biológica

Lupeolic acid, a pentacyclic triterpene found in various plants, has garnered attention for its diverse biological activities, particularly in cancer research and anti-inflammatory applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer types, and potential therapeutic applications.

- Chemical Structure : this compound is characterized by a complex structure typical of triterpenes, which contributes to its biological activity.

- Molecular Weight : 456.70 g/mol.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells through various pathways, including the modulation of signaling pathways such as Akt and mTOR. For instance, acetyl-lupeolic acid (ac-LA) was found to inhibit Akt signaling and induce apoptosis in prostate cancer cells, demonstrating a significant reduction in cell viability with IC50 values ranging from 6.2 to 11.3 μM depending on the cell line and treatment duration .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines. Ac-LA was particularly effective in triggering caspase activation and mitochondrial membrane depolarization, crucial steps in the apoptotic pathway .

- Anti-inflammatory Activity : this compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. This effect is particularly notable in nutraceutical formulations containing high concentrations of this compound .

Efficacy Against Cancer

This compound has shown promise in various cancer models:

- Breast Cancer : In vitro studies demonstrated that this compound and its derivatives exhibit cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231), with IC50 values reported as low as 5.9 µM for specific formulations .

- Prostate Cancer : Ac-LA was found to be significantly more effective than lupeol itself in inhibiting prostate cancer cell lines (PC-3 and MIA-PaCa-2), with pronounced effects on cell cycle regulation and apoptosis induction .

- Other Cancer Types : Research indicates that this compound may also have efficacy against leukemia, melanoma, and non-small cell lung cancer (NSCLC), further underscoring its potential as an anticancer agent .

Case Studies

-

Prostate Cancer Study :

- Objective : To evaluate the efficacy of ac-LA on prostate cancer cells.

- Findings : Ac-LA reduced cell viability significantly compared to lupeol alone and induced apoptosis through mitochondrial pathways.

- IC50 Values : 11.3 ± 0.6 μM (24 h) and 7.2 ± 0.1 μM (72 h) for PC-3 cells; 8.9 ± 0.3 μM (24 h) for MIA-PaCa-2 cells .

- Breast Cancer Xenograft Model :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJYXELDYSTZFI-XSDHLHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of Lupeolic Acid and how does its composition vary?

A1: this compound is a pentacyclic triterpenic acid found in the oleogum resins of various Boswellia species, commonly known as frankincense. Research indicates significant variations in this compound content across different Boswellia species and even within the same species depending on geographic location. [] For instance, Boswellia sacra extracts demonstrated the highest this compound content and the most potent cytotoxic activity against MDA-MB-231 breast cancer cells. []

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound, along with other triterpene acids like Boswellic acids, exhibits anti-inflammatory properties primarily by inhibiting the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1). [] This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. Specifically, 3α-acetoxy-8,24-dienetirucallic acid and 3α-acetoxy-7,24-dienetirucallic acid, both structurally related to this compound, demonstrated potent inhibition of mPGES-1 activity in a cell-free assay. []

Q3: Does this compound impact cancer cell viability and what mechanisms are involved?

A3: Research suggests that this compound, particularly its acetylated derivative acetyl-Lupeolic acid (ac-LA), exhibits cytotoxicity against various cancer cell lines. [] Ac-LA was found to be more effective than Lupeol itself, inducing apoptosis in androgen-independent PC-3 prostate cancer cells. [] Mechanistically, ac-LA appears to exert its effects by inhibiting the Akt signaling pathway, primarily through direct binding to the pleckstrin homology domain of Akt. [] This inhibition disrupts downstream targets of Akt, ultimately leading to apoptosis and inhibiting tumor growth. []

Q4: How does the structure of this compound relate to its biological activity?

A4: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited in the provided research, studies on related triterpene acids like Boswellic acids provide insights. [] Modifications to the triterpene core structure, particularly at positions 3 and 24, appear to influence their interactions with mPGES-1 and subsequently their inhibitory potency. [] Further research specifically investigating the SAR of this compound is crucial for understanding the impact of structural modifications on its activity, potency, and selectivity.

Q5: What analytical techniques are employed to identify and quantify this compound in various matrices?

A5: Several analytical methods are utilized to characterize and quantify this compound. Gas chromatography-mass spectrometry (GC-MS) is employed to identify this compound in archaeological samples, relying on the detection of characteristic chemical markers. [] High-performance liquid chromatography with tandem mass spectrometry detection (HPLC-MS/MS) enables the simultaneous quantification of this compound alongside other triterpenic acids in complex mixtures like frankincense extracts. [] This method provides high sensitivity, selectivity, and accuracy for analyzing this compound content. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.